molecular formula C12H15N3O2S B2841800 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide CAS No. 946357-55-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide

Cat. No. B2841800
CAS RN: 946357-55-7
M. Wt: 265.33
InChI Key: FHPBISARJYGZOB-UHFFFAOYSA-N
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Description

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported .


Molecular Structure Analysis

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The chemical reactions of thiazolopyrimidines involve various synthetic approaches . For instance, the oxidative coupling of the thiazolopyrimidine framework via the reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has been reported .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Pyrimidine derivatives, including those structurally related to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide, have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds showed promising results against microbial strains and cancer cell lines, indicating their potential in developing new therapeutic agents (Verma & Verma, 2022).

Thiazolo[3,2-a]pyrimidine Synthesis and Applications

Thiazolo[3,2-a]pyrimidines, a category to which this compound belongs, have been synthesized and investigated for various biological activities. Their synthesis often involves novel methodologies and they have been explored for their potential as antimicrobial agents, showcasing the diversity of applications in scientific research (Gein et al., 2015).

Novel Heterocyclic Compounds

Research has led to the synthesis of new heterocyclic compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic activities. This indicates the compound's potential utility in discovering new drugs with improved pharmacological profiles (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Compounds structurally related to this compound have been designed as inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway, showing potential for anticancer therapy (Gangjee et al., 1999).

properties

IUPAC Name

2,2-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-8(14-10(17)12(2,3)4)9(16)15-5-6-18-11(15)13-7/h5-6H,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPBISARJYGZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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